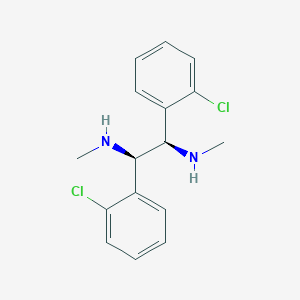
(1R,2R)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound characterized by the presence of two 2-chlorophenyl groups and two N,N-dimethyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and N,N-dimethyl-1,2-diaminoethane.
Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with N,N-dimethyl-1,2-diaminoethane in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1R,2R)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine can be used as a chiral ligand or catalyst in asymmetric synthesis reactions.
Biology
Medicine
Research into the medicinal properties of this compound could lead to the discovery of new drugs or therapeutic agents.
Industry
In the materials science field, this compound may be used in the synthesis of polymers or other advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which (1R,2R)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine exerts its effects depends on its specific application. For example, as a chiral ligand in asymmetric synthesis, it may coordinate with metal ions to form complexes that facilitate enantioselective reactions. In medicinal applications, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1,2-Diphenylethane-1,2-diamine
- (1R,2R)-1,2-Bis(4-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine
- (1R,2R)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1R,2R)-1,2-Bis(2-chlorophenyl)-N1,N2-dimethylethane-1,2-diamine may exhibit unique properties due to the presence of the 2-chlorophenyl groups, which can influence its reactivity, stability, and interactions with other molecules.
Propiedades
Fórmula molecular |
C16H18Cl2N2 |
|---|---|
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(2-chlorophenyl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C16H18Cl2N2/c1-19-15(11-7-3-5-9-13(11)17)16(20-2)12-8-4-6-10-14(12)18/h3-10,15-16,19-20H,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
OVKICWHBCIYOJE-HZPDHXFCSA-N |
SMILES isomérico |
CN[C@H](C1=CC=CC=C1Cl)[C@@H](C2=CC=CC=C2Cl)NC |
SMILES canónico |
CNC(C1=CC=CC=C1Cl)C(C2=CC=CC=C2Cl)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


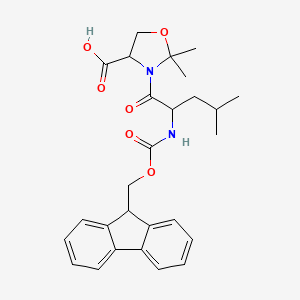
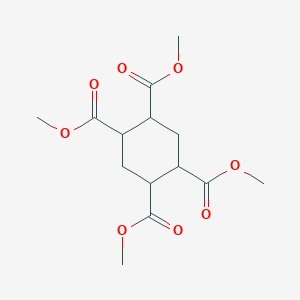
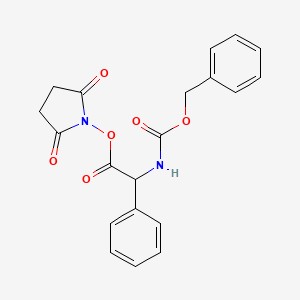
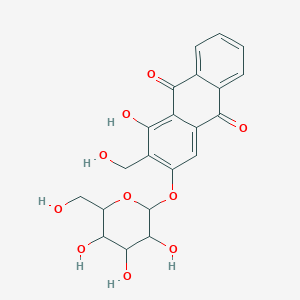
![(3R)-3-[4-({3-[4-(trifluoromethyl)phenyl]phenyl}methoxy)phenyl]hex-4-ynoic acid](/img/structure/B15286775.png)
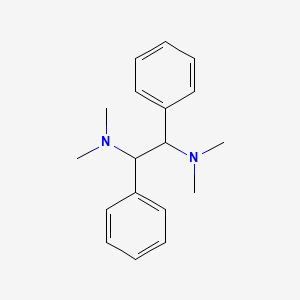
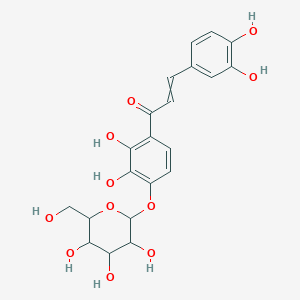
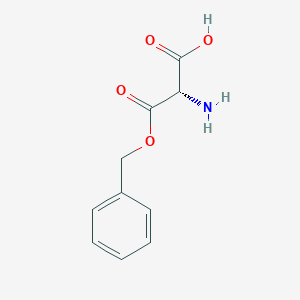
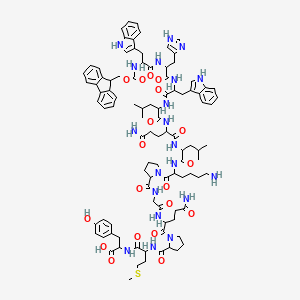
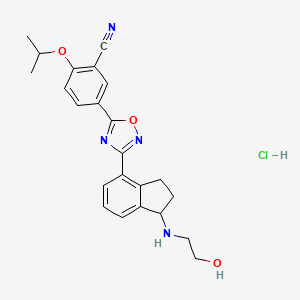

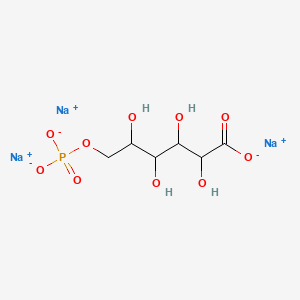
![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)
![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)
